Calcipotriol, anhydrous impurity A [EP]
CAS No.: 126860-83-1
VCID: VC0196321
Molecular Formula: C27H38O3
Molecular Weight: 410.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Calcipotriol, anhydrous impurity A [EP] - 126860-83-1](/images/no_structure.jpg)
Description | Calcipotriol, anhydrous impurity A [EP], is a specified impurity of calcipotriol, anhydrous, as defined by the European Pharmacopoeia . It is chemically known as 9β,10α-cholesta-5,7-diene-3β,25-diol . Impurity A is monitored during the production of calcipotriol to ensure its levels remain within acceptable limits . According to the European Pharmacopoeia, any spot due to impurity A should not be more intense than the spot in the chromatogram obtained with reference solution (b) (0.25 per cent) . Calcipotriol is an active substance described in the European Pharmacopoeia and was first approved in 1990 . The European Drug Master File (EDMF) procedure is used for the active substance, which helps protect the intellectual property of the manufacturer . The synthetic process of calcipotriol involves a final purification phase based on re-crystallization to control impurities . Other specified impurities of Calcipotriol, anhydrous include: Impurity B (cholesta-5,7-diene-3β,25-diol), Impurity C ((6E)-9,10-secocholesta-5(10),6,8-triene-3β,25-diol), and Impurity D ((5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3β,25-diol) . Pre-calcipotriol is also related to calcipotriol; it is not a true impurity and is influenced by temperature . |
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CAS No. | 126860-83-1 |
Product Name | Calcipotriol, anhydrous impurity A [EP] |
Molecular Formula | C27H38O3 |
Molecular Weight | 410.6 g/mol |
IUPAC Name | (E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |
Standard InChI | InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 |
Standard InChIKey | KKDBQSPKXAUHPH-NRCQPIEOSA-N |
SMILES | CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Canonical SMILES | CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 2-Penten-1-one, 1-cyclopropyl-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-, (2E,4R)-; MC 1046 |
PubChem Compound | 9547342 |
Last Modified | Apr 15 2024 |
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